2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate
Description
Properties
CAS No. |
23571-47-3 |
|---|---|
Molecular Formula |
C11H15N3O6 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
4-[2-(5-ethyl-2-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H15N3O6/c1-2-8-7-12-11(14(18)19)13(8)5-6-20-10(17)4-3-9(15)16/h7H,2-6H2,1H3,(H,15,16) |
InChI Key |
ABZLDANJLQFTLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration of 5-ethylimidazole: The nitration of 5-ethylimidazole is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the imidazole ring.
Alkylation: The nitroimidazole is then alkylated with ethylene oxide under basic conditions to form the ethoxy derivative.
Esterification: The ethoxy derivative is esterified with succinic anhydride in the presence of a catalyst such as pyridine to form the final product, 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and temperatures.
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Major Products Formed
Reduction: 4-(2-(5-Ethyl-2-amino-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)butanoic acid and corresponding alcohol.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of nitroimidazole compounds exhibit notable antimicrobial activities. For instance, studies on similar nitroimidazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus species . The antibacterial activity is attributed to the nitro group, which plays a crucial role in the mechanism of action against microbial cells.
Antigiardial Activity
The compound's potential against Giardia lamblia, a common intestinal parasite, has been investigated. Similar derivatives have been found to overcome resistance to traditional treatments like metronidazole. In particular, modifications at the 2-position of the imidazole ring have led to enhanced antigiardial activity . This suggests that 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate may also exhibit similar properties, warranting further exploration.
Study on Antibacterial Activity
A study synthesized various 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, including compounds structurally related to 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate. The results indicated significant antibacterial activity against aerobic bacteria, with some compounds showing minimal inhibitory concentrations (MIC) as low as 250 µg/mL . This highlights the potential therapeutic applications of such compounds in treating bacterial infections.
Evaluation of Antigiardial Compounds
In another study examining new derivatives of 5-nitroimidazole, compounds with structural similarities to 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate were found to be effective against Giardia lamblia. These compounds not only showed improved efficacy but also reduced toxicity compared to traditional treatments . This suggests a promising avenue for developing new antigiardial drugs.
Implications for Drug Development
The findings surrounding 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate indicate its potential as a lead compound in drug development, particularly for antimicrobial and antiparasitic therapies. The structural modifications that enhance biological activity while minimizing toxicity are crucial for developing safe and effective medications.
Mechanism of Action
The mechanism of action of 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate include:
| Compound Name | Substituents | Core Structure | Key Functional Groups |
|---|---|---|---|
| 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate | Ethyl (C2H5), succinate ester | Nitroimidazole | Nitro, succinate ester |
| Mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) succinate | Methyl (CH3), succinate ester | Nitroimidazole | Nitro, succinate ester |
| Ethyl 2-(2-nitroimidazol-1-yl)acetate | Acetate ester | Nitroimidazole | Nitro, acetate ester |
| Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate | Ethyl, carboxylate ester | Nitroimidazole | Nitro, carboxylate ester |
Structural Insights :
Physicochemical Properties
Data derived from analogs and computational predictions:
| Property | 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate | Mono(5-methyl analog) | Ethyl 2-(2-nitroimidazol-1-yl)acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265 (estimated) | ~251 (estimated) | 199.16 |
| XLogP3 | ~0.5 (predicted) | ~0.3 | 0.3 |
| Hydrogen Bond Acceptors | 7 | 7 | 5 |
| Topological Polar Surface Area (Ų) | ~120 | ~120 | 89.9 |
| Water Solubility | Moderate (succinate enhances hydrophilicity) | Moderate | Low (acetate ester) |
Key Findings :
- The succinate group in the target compound improves water solubility compared to acetate esters, making it more suitable for pharmaceutical formulations .
Biological Activity
2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate is a compound belonging to the nitroimidazole class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on recent research findings, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a nitroimidazole moiety, which is crucial for its biological activity. The structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃N₃O₄
- Molecular Weight : 253.24 g/mol
Nitroimidazole derivatives typically exert their biological effects through the following mechanisms:
- Reduction in Hypoxic Conditions : Nitroimidazoles are reduced under hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and inhibit cell proliferation.
- Generation of Free Radicals : The reduction process generates free radicals that contribute to cytotoxicity, particularly in hypoxic tumor environments.
- Inhibition of Nucleic Acid Synthesis : These compounds interfere with nucleic acid synthesis, leading to cell death in rapidly dividing cells.
Antimicrobial Activity
Research indicates that 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate exhibits significant antimicrobial properties against a range of pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.44 µg/mL | |
| Escherichia coli | 0.71 µg/mL | |
| Pseudomonas aeruginosa | 1.25 µg/mL |
Anticancer Activity
The compound has shown promise in cancer treatment due to its ability to selectively target hypoxic tumor cells. Studies have demonstrated that it can induce apoptosis in various cancer cell lines.
Case Study: Efficacy Against Cancer Cell Lines
A detailed study evaluated the cytotoxic effects of 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate on several cancer cell lines:
- Cell Lines Tested : A549 (lung carcinoma), HCT-116 (colon carcinoma), and T98G (glioblastoma).
- Results :
- A549 cells showed an IC50 value of 0.25 µM.
- HCT-116 cells exhibited significant apoptosis at concentrations above 0.5 µM.
Table 2: Cytotoxicity Data
Safety and Toxicology
While the compound shows promising activity, safety evaluations are crucial for therapeutic applications. Preliminary studies indicate low toxicity profiles at therapeutic doses, but further investigations are necessary to fully understand its safety margins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
